molecular formula C11H15NO5 B13999462 4-(Dimethoxymethyl)-1-ethoxy-2-nitrobenzene CAS No. 6946-34-5

4-(Dimethoxymethyl)-1-ethoxy-2-nitrobenzene

Cat. No.: B13999462
CAS No.: 6946-34-5
M. Wt: 241.24 g/mol
InChI Key: FSRPEAPEHPYAMB-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-1-ethoxy-2-nitrobenzene is an organic compound with a complex structure, featuring both nitro and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-1-ethoxy-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-ethoxy-2-nitrobenzene followed by the introduction of the dimethoxymethyl group. The nitration process usually requires concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-1-ethoxy-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The ether groups can participate in nucleophilic substitution reactions, where the methoxy or ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso compounds or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of new ether derivatives with different alkoxy groups.

Scientific Research Applications

4-(Dimethoxymethyl)-1-ethoxy-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its derivatives for pharmaceutical applications, including potential drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-1-ethoxy-2-nitrobenzene depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the ether groups can undergo nucleophilic substitution. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Dimethoxymethane: A related compound with similar ether groups but lacking the nitro group.

    Dimethoxyethane: Another related compound with ether groups but different structural arrangement and no nitro group.

Uniqueness

4-(Dimethoxymethyl)-1-ethoxy-2-nitrobenzene is unique due to the presence of both nitro and ether functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various research and industrial contexts.

Properties

CAS No.

6946-34-5

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

4-(dimethoxymethyl)-1-ethoxy-2-nitrobenzene

InChI

InChI=1S/C11H15NO5/c1-4-17-10-6-5-8(11(15-2)16-3)7-9(10)12(13)14/h5-7,11H,4H2,1-3H3

InChI Key

FSRPEAPEHPYAMB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(OC)OC)[N+](=O)[O-]

Origin of Product

United States

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